Chemical Scaffold Differentiation: Carboxamide-Linked vs. Sulfonamide-Linked Benzothiadiazole–Thiophenes
The target compound features a direct carboxamide bond between the benzothiadiazole 4‑position and the thiophene 3‑carbonyl group. In contrast, the structurally related probe EG00229 uses a sulfonamide linker and incorporates an L‑arginine moiety, conferring potent inhibition of the neuropilin‑1 (NRP1)/VEGF‑A protein–protein interaction with an IC₅₀ of 8 µM in a biotinylated VEGF‑A competitive ELISA [1]. The carboxamide analog lacks the sulfonamide hydrogen‑bond acceptor geometry and the arginine guanidinium group required for NRP1 binding, precluding confident extrapolation of NRP1 activity to the target compound. This fundamental linker divergence defines distinct target space: EG00229 is an NRP1 antagonist, whereas the target compound has been screened against the GIRK2 potassium channel (Vanderbilt HTS GIRK2 MPD), indicating a different biological annotation trajectory .
| Evidence Dimension | Structural determinant of target engagement |
|---|---|
| Target Compound Data | Carboxamide linker; benzothiadiazole-4-yl → thiophene-3-carboxamide; MW 261.3; no arginine extension |
| Comparator Or Baseline | EG00229: sulfonamide linker; benzothiadiazole-4-sulfonamido → thiophene-2-carbonyl-L-arginine; MW 497.6 |
| Quantified Difference | Linker chemistry (carboxamide vs. sulfonamide) alters hydrogen-bonding capacity and geometry; EG00229 NRP1 IC₅₀ = 8 µM; target compound NRP1 activity not reported |
| Conditions | Structural comparison based on published chemical structures and EG00229 ELISA assay |
Why This Matters
Procurement of the carboxamide analog cannot substitute for EG00229 in NRP1/VEGF-A inhibition studies, as the linker and absence of the arginine moiety ablate the key pharmacophore.
- [1] Jarvis, A.; Allerston, C. K.; Jia, H. et al. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. J. Med. Chem. 2010, 53, 2215–2226. View Source
